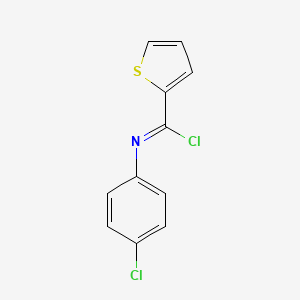
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
The synthesis of N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride typically involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 4-chloroaniline to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Análisis De Reacciones Químicas
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carboximidoyl chloride group.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a precursor for the synthesis of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride is primarily related to its ability to interact with specific molecular targets. The compound can inhibit enzymes or receptors by forming covalent bonds with nucleophilic residues, thereby modulating their activity . The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Lacks the 4-chlorophenyl and carboximidoyl chloride groups, making it less reactive in certain substitution reactions.
N-(4-Chlorophenyl)thiophene-2-carboxamide: Similar structure but with an amide group instead of the carboximidoyl chloride, leading to different reactivity and applications.
2-Thiophenecarboximidoyl chloride:
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
652148-53-3 |
|---|---|
Fórmula molecular |
C11H7Cl2NS |
Peso molecular |
256.1 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)thiophene-2-carboximidoyl chloride |
InChI |
InChI=1S/C11H7Cl2NS/c12-8-3-5-9(6-4-8)14-11(13)10-2-1-7-15-10/h1-7H |
Clave InChI |
HYIMBBFKTRHPDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=NC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)
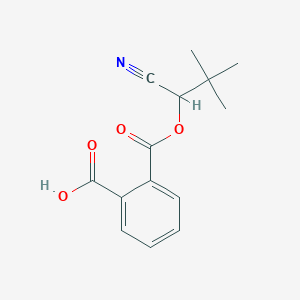
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
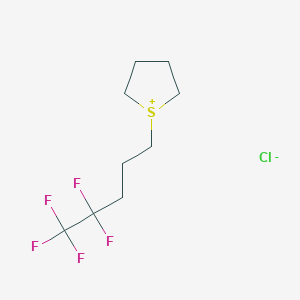
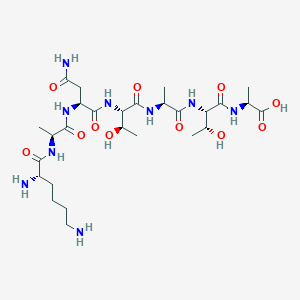
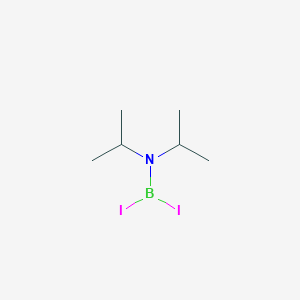
![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
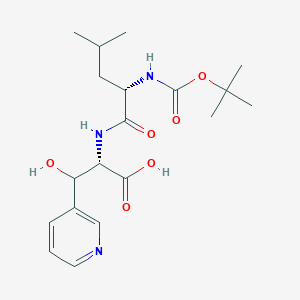
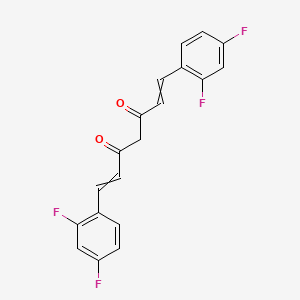
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)
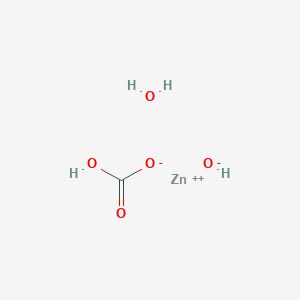
![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
